5-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylanilino]-5-oxopentanoic acid
Overview
Description
5-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylanilino]-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a piperidine moiety, and a pentanoic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylanilino]-5-oxopentanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Chlorinated Aromatic Intermediate: The starting material, 5-chloro-2-methylaniline, undergoes a reaction with phosgene to form the corresponding isocyanate.
Coupling with Piperidine: The isocyanate intermediate is then reacted with 4-(1-piperidinyl)aniline to form the urea derivative.
Formation of the Final Product: The urea derivative is further reacted with glutaric anhydride under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylanilino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring can yield quinone derivatives, while reduction of the nitro group can produce the corresponding amine.
Scientific Research Applications
5-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylanilino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylanilino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- 5-{[3-{[(5-bromo-2-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-5-oxopentanoic acid
- 5-{[3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-5-oxopentanoic acid
Uniqueness
The uniqueness of 5-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylanilino]-5-oxopentanoic acid lies in its specific substitution pattern on the aromatic ring and the presence of the piperidine moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[3-[(5-chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylanilino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O4/c1-16-8-9-17(25)14-20(16)27-24(32)19-15-18(26-22(29)6-5-7-23(30)31)10-11-21(19)28-12-3-2-4-13-28/h8-11,14-15H,2-7,12-13H2,1H3,(H,26,29)(H,27,32)(H,30,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRRYTAJFJHJQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)NC(=O)CCCC(=O)O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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